1,3-Dioxane, 2-ethyl-4-methyl-
Overview
Description
1,3-Dioxane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C₇H₁₄O₂. It is a saturated six-membered heterocycle with two oxygen atoms at the 1- and 3-positions, and ethyl and methyl groups at the 2- and 4-positions, respectively. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 2-ethyl-4-methyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts. The reaction typically involves the use of ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives often employs continuous removal of water from the reaction mixture using a Dean-Stark apparatus in the presence of toluenesulfonic acid as a catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃.
Substitution: LiAlH₄, NaBH₄, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
1,3-Dioxane, 2-ethyl-4-methyl- has several applications in scientific research:
Biology: It serves as a solvent in various biochemical reactions due to its stability and low reactivity.
Medicine: It is investigated for its potential use in drug delivery systems, where its stability and solubility properties are advantageous.
Industry: It is used in the synthesis of polymers and as a solvent in the production of resins and coatings.
Mechanism of Action
The mechanism of action of 1,3-dioxane, 2-ethyl-4-methyl- involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other cyclic acetals. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound, which lacks the ethyl and methyl substituents.
1,4-Dioxane: An isomer with oxygen atoms at the 1- and 4-positions, known for its use as a solvent.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Uniqueness
1,3-Dioxane, 2-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl and methyl groups enhances its stability and reactivity compared to its unsubstituted analogs .
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-dioxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-7-8-5-4-6(2)9-7/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYYVXJHBFSXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCCC(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884798 | |
Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21464-76-6 | |
Record name | 2-Ethyl-4-methyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21464-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021464766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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